molecular formula C9H17N3O3 B8083543 Tert-butyl 4-nitrosopiperazine-1-carboxylate

Tert-butyl 4-nitrosopiperazine-1-carboxylate

Cat. No.: B8083543
M. Wt: 215.25 g/mol
InChI Key: JSDOTLMZJULKCP-UHFFFAOYSA-N
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Description

Tert-butyl 4-nitrosopiperazine-1-carboxylate: is a chemical compound with the molecular formula C9H17N3O3 . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at low temperatures to ensure the stability of the nitroso group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-nitrosopiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 4-nitrosopiperazine-1-carboxylate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of tert-butyl 4-nitrosopiperazine-1-carboxylate involves its interaction with biological macromolecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. This interaction is crucial in its potential therapeutic applications .

Comparison with Similar Compounds

    Tert-butyl 4-nitrosopiperazine-1-carboxylate: Known for its stability and reactivity.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Used as a building block in organic synthesis.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Known for its biological activity

Uniqueness: this compound is unique due to its nitroso group, which imparts distinct reactivity and potential biological activity compared to other piperazine derivatives .

Properties

IUPAC Name

tert-butyl 4-nitrosopiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)11-4-6-12(10-14)7-5-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDOTLMZJULKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 500 mL round-bottomed flask, 6N aqueous HCl (30 mL) was cooled to −10° C., and tert-butyl piperazine-1-carboxylate (10 g) was added. Sodium nitrite (4.5 g) dissolved in 35 ml water was added slowly. NaOH (10 g in 20 mL water) was used to neutralize the solution. Dichloromethane (3×50 mL) was used to extract the product. After drying over Na2SO4 and filtration, the solution was concentrated. The crude product was added to a silica gel column (Analogix, SF65-400 g,) and purified by eluting with 0-30% ethyl acetate in hexane.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of piperazine-1-carboxylic acid tert-butyl ester (26 mmol) in DCM (130 mL) was added, in one portion, Diazald (4 eq.). After stirring at reflux for 12 h, the solution was cooled, concentrated and the residue was purified by flash chromatography (0-20% EtOAc/Heptane) to afford 4-nitrosopiperazine-1-carboxylic acid tert-butyl ester.
Quantity
26 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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